Electrophilic Reactivity: Nosyl Activation Demonstrates 50–60-Fold Rate Enhancement Relative to N-Tosyl Aziridine
N-Nosylaziridines are reported to be 50–60 times more reactive toward nucleophiles than their N-tosyl counterparts. This quantitative difference, originally established by Maligres et al., applies directly to the nosyl group present in (2S)-2-(3-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, making it a significantly stronger electrophile than the corresponding tosyl-protected analog [1]. The enhanced reactivity is attributed to the strong electron-withdrawing effect of the 4-nitro substituent, which stabilises the developing negative charge in the SN2 transition state.
| Evidence Dimension | Relative reaction rate (nucleophilic ring-opening) |
|---|---|
| Target Compound Data | Approximately 50–60× rate vs. N-tosyl congener (class-level inference for nosyl aziridines) |
| Comparator Or Baseline | N-Tosylaziridine (1.0× baseline) |
| Quantified Difference | 50–60-fold |
| Conditions | General nucleophilic ring-opening reactions; kinetic comparison abstracted from peer-reviewed literature on N-nosyl vs N-tosyl aziridines [1]. |
Why This Matters
A 50–60-fold reactivity boost allows complete conversion with weaker nucleophiles or at lower temperatures, avoiding side reactions that plague less activated aziridines and directly impacting procurement decisions when high electrophilicity is a process requirement.
- [1] Maligres, P. E.; See, M. M.; Askin, D.; Reider, P. J. Nosylaziridines: Activated Aziridine Electrophiles. Tetrahedron Lett. 1997, 38 (30), 5253-5256. View Source
